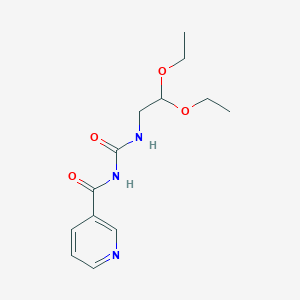

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea

Description

N-(2,2-Diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea is a urea derivative characterized by a diethoxyethyl group and a 3-pyridinylcarbonyl substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities and biological activity, which are influenced by substituent electronic and steric properties. The diethoxyethyl group may enhance solubility, while the pyridinylcarbonyl moiety could contribute to target-binding interactions .

Properties

IUPAC Name |

N-(2,2-diethoxyethylcarbamoyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-3-19-11(20-4-2)9-15-13(18)16-12(17)10-6-5-7-14-8-10/h5-8,11H,3-4,9H2,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLAVWOEIICHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)NC(=O)C1=CN=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea typically involves the reaction of 3-pyridinecarboxylic acid with 2,2-diethoxyethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and temperature control can also improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Pyridine N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pyridine ring could facilitate binding to aromatic residues in the active site, while the urea moiety could form hydrogen bonds with key amino acids.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional features of N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea with related urea derivatives:

*Data unavailable in provided evidence; †Calculated from molecular formula.

Key Observations:

- Substituent Impact: The diethoxyethyl group in the target compound likely increases hydrophilicity compared to the chloroethyl group in ’s analog, which may reduce volatility but increase metabolic stability .

Biological Activity :

Research and Application Context

- Agrochemical Potential: notes mixtures of urea derivatives with diethoxyethyl-containing esters (e.g., 2,2-diethoxyethyl propionates) in herbicides, implying possible synergistic roles in weed control . Fluometuron and isoproturon’s efficacy as herbicides supports the hypothesis that the target compound could be optimized for similar applications, depending on substituent tuning .

Biological Activity

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxylic acid with 2,2-diethoxyethylamine, facilitated by coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference.

Chemical Structure:

- Molecular Formula: C13H19N3O4

- Molecular Weight: 281.31 g/mol

- CAS Number: 240115-99-5

The biological activity of this compound is primarily attributed to its structural components. The pyridine ring may facilitate interactions with various biological targets, including enzymes and receptors. The urea moiety is capable of forming hydrogen bonds with amino acids in active sites of proteins, potentially leading to inhibition or modulation of enzymatic activity .

Antitumor Activity

Recent studies have highlighted the potential of urea derivatives as anti-tumor agents. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth by targeting the vascular endothelial growth factor receptor (VEGFR). These compounds can disrupt angiogenesis—the formation of new blood vessels that supply nutrients to tumors—thus limiting tumor growth and proliferation .

In Vitro Studies

In vitro assays have demonstrated that certain urea derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against human vascular endothelial cells and other tumor cell lines . These findings suggest that this compound could possess comparable biological activities.

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Sorafenib | VEGFR | 16.11 | Inhibits angiogenesis |

| Compound 1 | B-RAF | <1 | Induces apoptosis |

| This compound | TBD | TBD | TBD |

Case Studies

- Study on Anti-Tumor Efficacy : A series of diarylureas were synthesized and tested for anti-tumor efficacy. One compound demonstrated superior activity against V600E-mutated B-RAF kinase compared to traditional therapies like Sorafenib, indicating the potential for structural modifications in enhancing efficacy .

- Multi-Target Inhibition : Another investigation focused on urea derivatives that exhibited multi-target inhibition against pro-angiogenic receptor tyrosine kinases (RTKs). Compounds showed promising results with IC50 values indicating effective inhibition of angiogenesis in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.